Diphenidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

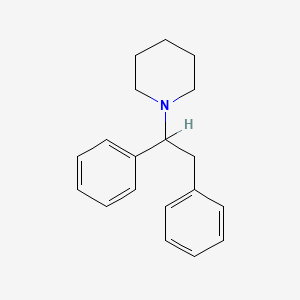

1-(1,2-diphenylethyl)piperidine is a stilbenoid.

Actividad Biológica

Diphenidine, a novel psychoactive substance (NPS), has garnered attention due to its unique pharmacological properties, primarily as an NMDA receptor antagonist. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and potential therapeutic applications.

Pharmacodynamics

This compound exhibits significant antagonistic effects on the NMDA receptor, which is crucial for mediating excitatory neurotransmission in the brain. Studies using rat hippocampal slices have demonstrated that this compound can effectively block NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) at concentrations comparable to those of ketamine, a well-known dissociative anesthetic .

Key Findings:

- NMDA Receptor Antagonism: this compound's uncompetitive antagonism at the NMDA receptor suggests it may inhibit excitotoxicity associated with excessive glutamate release .

- Monoamine Transporter Interaction: this compound has been identified as an equipotent inhibitor of norepinephrine and dopamine transporters, with weaker effects on serotonin transporters. This interaction may contribute to its psychoactive effects .

Metabolism and Toxicology

The metabolism of this compound has been studied extensively, revealing various pathways involving hydroxylation of its piperidine and phenyl rings. In a study involving rats, this compound was administered at a dose of 20 mg/kg, leading to the identification of multiple mono- and dihydroxy metabolites in urine .

Metabolic Pathways:

- Hydroxylation: The primary metabolic pathway involves mono-hydroxylation, resulting in several metabolites detectable in biological fluids .

- Toxicity Profile: Limited data are available regarding the toxicity of this compound. However, one study reported an LD50 estimation in mice without extensive toxicological evaluations for reproductive or carcinogenic effects .

Case Studies and Clinical Observations

Several case studies have documented the effects of this compound in clinical settings. One notable case involved a fatality linked to this compound combined with synthetic cannabinoid receptor agonists. Analysis revealed high concentrations of this compound in adipose tissue, emphasizing the compound's potential for accumulation in body tissues .

Clinical Observations:

- Behavioral Effects: In vivo studies indicate that high doses of this compound disrupt sensorimotor gating as measured by prepulse inhibition (PPI) experiments in rats. This disruption aligns with the effects seen with other NMDA antagonists .

- Stereotypic Behavior: Dose-dependent stereotypic behaviors were observed following administration through various routes, indicating significant central nervous system activity .

Comparative Analysis with Other NPS

This compound is part of a broader class of NPS that includes methoxphenidine and diclofensine. Comparative studies highlight that while all these substances exhibit NMDA receptor antagonism, their affinities for monoamine transporters vary significantly.

| Compound | NMDA Receptor Affinity | DAT Affinity | NET Affinity | SERT Affinity |

|---|---|---|---|---|

| This compound | Moderate | Low μM range | Low μM range | Very weak |

| Methoxphenidine | High | Moderate | Moderate | Moderate |

| Diclofensine | Low | Submicromolar | Moderate | Moderate |

Potential Therapeutic Applications

Given its pharmacological profile, this compound has been explored for potential therapeutic uses, particularly in neuroprotection during ischemic events. Historical patents have suggested its utility in treating neurotoxic injuries related to conditions such as stroke or cardiac arrest due to its NMDA antagonist properties .

Research Implications:

- Neuroprotective Effects: The blockade of NMDA receptors may offer protective benefits against excitotoxic damage during ischemic episodes .

- Further Research Needed: Despite promising findings, further research is necessary to fully understand the therapeutic potential and safety profile of this compound.

Propiedades

Número CAS |

36794-52-2 |

|---|---|

Fórmula molecular |

C19H23N |

Peso molecular |

265.4 g/mol |

Nombre IUPAC |

1-(1,2-diphenylethyl)piperidine |

InChI |

InChI=1S/C19H23N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |

Clave InChI |

JQWJJJYHVHNXJH-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

Sinónimos |

1-(1,2-diphenylethyl)piperidine diphenidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.